molecular formula C19H29FO2 B044755 (11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-one CAS No. 111984-12-4

(11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-one

Cat. No. B044755
M. Wt: 308.4 g/mol
InChI Key: GTWXLVLNOBGGBN-AVOHXHOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-one, also known as fluoxymesterone, is a synthetic androgenic steroid that has been widely used in scientific research. It is a derivative of testosterone, which is the primary male sex hormone responsible for the development of male reproductive tissues and secondary sexual characteristics.

Mechanism Of Action

Fluoxymesterone exerts its effects by binding to androgen receptors in target tissues, such as the prostate gland, muscle, and bone. This binding activates the androgen receptor, leading to the transcription of genes involved in the development and maintenance of male sexual characteristics.

Biochemical And Physiological Effects

Fluoxymesterone has been shown to increase muscle mass and strength, promote bone growth, and stimulate the production of red blood cells. It also has the potential to increase aggression and libido in males.

Advantages And Limitations For Lab Experiments

One advantage of using (11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-oneone in lab experiments is its high potency and specificity for the androgen receptor. However, its use is limited by its potential for toxicity and its tendency to cause unwanted side effects.

Future Directions

Future research on (11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-oneone could focus on its potential therapeutic uses, such as in the treatment of muscle wasting disorders or bone diseases. Additionally, studies could investigate the effects of (11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-oneone on other tissues and organs, such as the liver and cardiovascular system. Further research could also explore the development of new androgen receptor modulators with improved safety profiles and efficacy.

Synthesis Methods

Fluoxymesterone can be synthesized by the reaction of testosterone with fluoroacetic acid in the presence of a base. The resulting product is then purified through a series of chromatographic techniques.

Scientific Research Applications

Fluoxymesterone has been used in various scientific research applications, including studies on the effects of androgens on the brain, bone, and muscle. It has also been used to investigate the role of androgens in the development of prostate cancer and to study the effects of androgen receptor antagonists on the growth of prostate cancer cells.

properties

CAS RN

111984-12-4

Product Name

(11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-one

Molecular Formula

C19H29FO2

Molecular Weight

308.4 g/mol

IUPAC Name

(8S,9S,10S,11S,13S,14S,17S)-11-fluoro-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H29FO2/c1-18-8-7-12(21)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(20)17(13)18/h11,13-17,22H,3-10H2,1-2H3/t11?,13-,14-,15-,16-,17+,18-,19-/m0/s1

InChI Key

GTWXLVLNOBGGBN-AVOHXHOLSA-N

Isomeric SMILES

C[C@]12CCC(=O)CC1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)F

SMILES

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4O)C)F

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4O)C)F

synonyms

11-fluoro-dihydro-testosterone
11-fluorodihydrotestosterone
11beta-F-DHT
11beta-fluoro-5alpha-dihydrotestosterone

Origin of Product

United States

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